(3R,5S)-5-((R)-8-Fluoro-4-isopropyl-2-(N-methylmethylsulfonamido)-5,6-dihydrobenzo[h]quinazolin-6-yl)-3,5-dihydroxypentanoic acid
Overview
Description
(3R,5S)-5-(®-8-Fluoro-4-isopropyl-2-(N-methylmethylsulfonamido)-5,6-dihydrobenzo[h]quinazolin-6-yl)-3,5-dihydroxypentanoic acid is a complex organic compound with a molecular formula of C₂₆H₃₆FN₃O₆S and a molecular weight of approximately 537.64 g/mol . It belongs to the class of quinazolinone derivatives and exhibits intriguing pharmacological properties.
Scientific Research Applications
Antiallergic Activity
A related compound, (E)-3-(4-oxo-4H-quinazolin-3-yl)-2-propenoic acids, has been evaluated for antiallergic activity. Alkoxy, alkylthio, and isopropyl substituents at the 6- or 8-positions provided highly potent compounds, indicating potential for similar antiallergic properties in the specified compound (LeMahieu et al., 1983).
Anticancer and Antiviral Activities
Dihydrobenzo[h]quinazoline derivatives have been synthesized with good anticancer and antiviral activities. These derivatives were evaluated in vitro, suggesting that compounds with a similar structure may exhibit similar properties (Mohamed et al., 2012).
Antagonist for Epilepsy Treatment
A series of quinazolinedione sulfonamide antagonists of the AMPA receptor, including a compound named selurampanel, showed excellent oral potency against seizures in rodents and significant activity in patients with epilepsy (Orain et al., 2017).
Antifungal Activity
6-Fluoro-4-quinazolinol derivatives demonstrated good antifungal activities, with high inhibitory effects on the growth of fungi. These findings suggest potential antifungal applications for related quinazoline compounds (Xu et al., 2007).
Antinociceptive Activity
2-Substituted 4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolines have been evaluated for their analgesic effect in a mouse pain model, indicating potential for similar compounds in the treatment of pathological pain such as arthritis (Bonacorso et al., 2016).
Antitumor Treatment
Novel 3-methyl-quinazolinone derivatives designed for antitumor activity have shown high antitumor activities against various cancer cell lines. This research implies potential application for similar quinazoline compounds in cancer treatment (Le et al., 2020).
Properties
IUPAC Name |
(3R,5S)-5-[(6R)-8-fluoro-2-[methyl(methylsulfonyl)amino]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-6-yl]-3,5-dihydroxypentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN3O6S/c1-11(2)20-17-10-16(18(28)8-13(27)9-19(29)30)15-7-12(23)5-6-14(15)21(17)25-22(24-20)26(3)33(4,31)32/h5-7,11,13,16,18,27-28H,8-10H2,1-4H3,(H,29,30)/t13-,16-,18+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIVIRAXRANEIW-QBIMZIAESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC2=C1CC(C3=C2C=CC(=C3)F)C(CC(CC(=O)O)O)O)N(C)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=NC2=C1C[C@H](C3=C2C=CC(=C3)F)[C@H](C[C@H](CC(=O)O)O)O)N(C)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601102362 | |
Record name | (βR,δS,6R)-8-Fluoro-5,6-dihydro-β,δ-dihydroxy-4-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]benzo[h]quinazoline-6-pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601102362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
854898-48-9 | |
Record name | (βR,δS,6R)-8-Fluoro-5,6-dihydro-β,δ-dihydroxy-4-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]benzo[h]quinazoline-6-pentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=854898-48-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (βR,δS,6R)-8-Fluoro-5,6-dihydro-β,δ-dihydroxy-4-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]benzo[h]quinazoline-6-pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601102362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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